4-Butyroxybenzenediazonium fluoroborate

Vue d'ensemble

Description

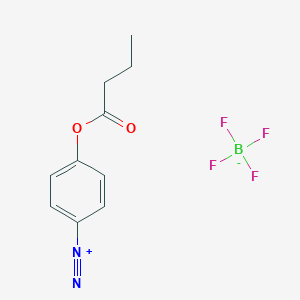

4-Butyroxybenzenediazonium fluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of aryl fluorides through the Balz-Schiemann reaction. The compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring, which is further substituted with a butyroxy group (-O(CH₂)₃CH₃) and a fluoroborate anion (BF₄⁻).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4-Butyroxybenzenediazonium fluoroborate typically involves the diazotization of 4-butyroxyaniline. The process can be summarized in the following steps:

Diazotization: 4-Butyroxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

Fluoroborate Formation: The diazonium salt is then reacted with tetrafluoroboric acid (HBF₄) to precipitate the diazonium fluoroborate salt.

Industrial Production Methods

In industrial settings, the Balz-Schiemann reaction is often employed for the large-scale production of aryl fluorides. This method involves the thermal decomposition of aryl diazonium tetrafluoroborates. The process is carried out under controlled conditions to ensure safety and high yield. The use of ionic liquids as solvents has been explored to enhance the efficiency and safety of the reaction .

Analyse Des Réactions Chimiques

Balz-Schiemann Reaction

One of the primary reactions involving 4-butyroxybenzenediazonium fluoroborate is the Balz-Schiemann reaction, which is used to synthesize fluorinated aromatic compounds. Upon heating, the diazonium salt decomposes to produce fluorobenzene, nitrogen gas, and boron trifluoride as byproducts.

The general reaction can be represented as follows:

Mechanism of Reaction

The mechanism for the Balz-Schiemann reaction typically involves:

-

Formation of an aryl cation intermediate when the diazonium group leaves.

-

Nucleophilic attack by fluoride ion (from BF4-) on the aryl cation, leading to the formation of fluorinated products.

This reaction mechanism can be summarized in a simplified form:

-

Formation of Aryl Cation :

-

Nucleophilic Attack :

Yields and Conditions

Research indicates that varying conditions such as temperature and solvent can significantly affect yields in reactions involving diazonium salts. For instance, in studies on related compounds, yields ranged from 70% to 95% under optimized conditions (temperature between 60°C and 80°C in solvents like PhCl or hexane) .

Comparative Data Table

| Reaction Conditions | Yield (%) | Temperature (°C) | Solvent |

|---|---|---|---|

| Standard Balz-Schiemann | 70-95 | 60-80 | PhCl or Hexane |

| High steric hindrance | 74-90 | Higher temperatures | PhCl |

Factors Influencing Reactivity

The reactivity of this compound can be influenced by:

-

The presence of substituents on the aromatic ring.

-

Steric hindrance affecting nucleophilic attack.

-

Solvent effects which can stabilize intermediates or transition states.

Applications De Recherche Scientifique

Organic Synthesis

4-Butyroxybenzenediazonium fluoroborate is primarily utilized as a precursor for synthesizing fluorinated aromatic compounds. These compounds are important in pharmaceuticals and agrochemicals due to their unique properties. The diazonium group can undergo various substitution reactions, allowing the introduction of different functional groups into aromatic systems.

Key Reactions:

- Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, cyanides, and hydroxides, leading to the formation of diverse substituted aromatic compounds.

- Azo Coupling Reactions: It can participate in azo coupling reactions with phenols and amines, resulting in the formation of azo compounds that are widely used as dyes and pigments.

Polymer Chemistry

In polymer chemistry, this compound serves as an initiator for radical polymerization reactions. This application is particularly valuable in producing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.

Mechanism of Action:

The compound initiates radical polymerization through an electrochemical process, interacting with reactive monomers to form polymers. This process can be monitored using techniques like NMR spectroscopy and size-exclusion chromatography to determine the molar mass of the resulting polymers.

Material Science

The compound is also used in material science for modifying surfaces and preparing functional materials. Its ability to introduce fluorine into materials can significantly alter their chemical and physical properties, enhancing their performance in various applications.

Applications:

- Surface Functionalization: The incorporation of fluorinated groups can improve hydrophobicity and chemical resistance.

- Development of Functional Materials: These materials are utilized in coatings, adhesives, and electronic devices due to their enhanced properties.

Biological Research

In biological research, this compound is employed for labeling biomolecules and studying enzyme mechanisms. Its reactivity allows for the selective modification of biomolecules, facilitating the investigation of biochemical pathways.

Case Studies

-

Fluorination Reactions:

A study demonstrated that using low-polar solvents improved the yields of fluorinated products from aryldiazonium tetrafluoroborates. The reaction conditions were optimized to enhance conversion rates while minimizing byproducts . -

Polymerization Efficiency:

Research indicated that the use of this compound as an initiator led to the successful formation of high-molar-mass polymers with specific properties tailored for industrial applications . -

Bioconjugation Techniques:

In biological studies, this compound was utilized to label proteins selectively, allowing researchers to track enzyme activity and interactions within cellular environments .

Mécanisme D'action

The mechanism of action of 4-Butyroxybenzenediazonium fluoroborate primarily involves the generation of reactive intermediates through the decomposition of the diazonium group. The diazonium group can be replaced by various nucleophiles, leading to the formation of new chemical bonds. The fluoroborate anion acts as a stabilizing agent, facilitating the formation of the diazonium salt and its subsequent reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxybenzenediazonium fluoroborate

- 4-Ethoxybenzenediazonium fluoroborate

- 4-Propoxybenzenediazonium fluoroborate

Uniqueness

4-Butyroxybenzenediazonium fluoroborate is unique due to the presence of the butyroxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the butyroxy group can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications in organic synthesis and material science .

Activité Biologique

4-Butyroxybenzenediazonium fluoroborate is a diazonium salt with significant implications in organic synthesis and potential biological activities. Its structure, characterized by a diazonium group attached to a butyroxy-substituted benzene, allows for diverse reactivity patterns, particularly in the formation of aryl compounds through electrophilic substitution reactions. This article explores the biological activity of this compound, focusing on its interactions, synthesis, and applications in various fields.

This compound can be synthesized from the corresponding aromatic amine by diazotization using nitrous acid. The resultant diazonium salt is typically stable at low temperatures but can decompose at higher temperatures, releasing nitrogen gas and forming various products depending on the reaction conditions .

| Property | Value |

|---|---|

| Molecular Formula | C10H12BF4N2O |

| Molecular Weight | 238.02 g/mol |

| Appearance | Yellow to orange solid |

| Solubility | Insoluble in water |

| Stability | Stable at low temperatures |

Biological Activity

The biological activity of this compound is primarily linked to its ability to act as an electrophile in various chemical reactions. This property enables it to participate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

The diazonium group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the formation of substituted aromatic compounds that may exhibit biological activity.

Case Studies

- Reactivity with Dienes : Research has shown that this compound reacts vigorously with buta-1,3-diene under catalytic conditions to yield hydroxyphenylbutenes. These products have been studied for their potential as intermediates in drug synthesis .

- Formation of Aryl Ethers : The thermal decomposition of diazonium salts like this compound has been utilized to synthesize aryl ethers. These ethers are important in medicinal chemistry for their biological properties, including anti-inflammatory and analgesic effects .

- Toxicological Studies : Preliminary toxicological assessments indicate that while diazonium salts can be hazardous due to their reactive nature, specific derivatives may exhibit lower toxicity profiles when used in controlled environments .

Research Findings

Recent studies have highlighted the potential of this compound in synthesizing novel compounds with enhanced biological activity. The following findings summarize key research outcomes:

- Electrophilic Aromatic Substitution : The compound has been shown to effectively introduce functional groups onto aromatic rings, facilitating the development of new pharmaceuticals .

- Stability and Reactivity : Compared to other diazonium salts, this compound exhibits increased stability under certain conditions, making it a viable candidate for further research into its applications in organic synthesis .

- Potential Antimicrobial Activity : Some derivatives synthesized from this compound have demonstrated antimicrobial properties, suggesting its utility in developing new antimicrobial agents .

Propriétés

IUPAC Name |

4-butanoyloxybenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N2O2.BF4/c1-2-3-10(13)14-9-6-4-8(12-11)5-7-9;2-1(3,4)5/h4-7H,2-3H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZCVQVKTYYZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC(=O)OC1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157727 | |

| Record name | 4-Butyroxybenzenediazonium fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132712-10-8 | |

| Record name | 4-Butyroxybenzenediazonium fluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132712108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyroxybenzenediazonium fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.